(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions One common method includes the formation of the pyrazolone core through the reaction of hydrazine derivatives with β-diketones The benzothiazole ring can be introduced via a cyclization reaction involving ortho-aminothiophenol and a suitable carbonyl compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, such as copper or palladium, to facilitate specific reaction steps. Additionally, industrial methods may employ continuous flow reactors to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-hydroxybutyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The unique combination of the benzothiazole ring, pyrazolone core, and trifluoromethyl group in this compound provides distinct chemical properties that can be leveraged in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15F3N4O2S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H15F3N4O2S/c1-9(20-7-4-8-24)12-13(16(17,18)19)22-23(14(12)25)15-21-10-5-2-3-6-11(10)26-15/h2-3,5-6,22,24H,4,7-8H2,1H3 |
InChI Key |
VRBSHDLPMYWTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCO)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F |
Origin of Product |
United States |
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